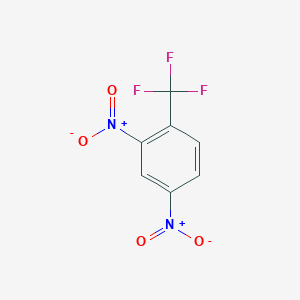

2,4-Dinitrobenzotrifluoride

Description

Contextualization within Nitroaromatic and Trifluoromethylated Compounds Research

The chemical identity of 2,4-Dinitrobenzotrifluoride is deeply rooted in two major classes of organic compounds: nitroaromatics and trifluoromethylated compounds. Nitroaromatic compounds, characterized by one or more nitro groups attached to an aromatic ring, have been a cornerstone of chemical industry and research since the 19th century. The nitro groups strongly withdraw electron density from the aromatic system, making these compounds susceptible to nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern that is generally difficult for unsubstituted aromatic rings. masterorganicchemistry.com They are widely used as intermediates in the synthesis of dyes, explosives, and pharmaceuticals. epa.gov

Simultaneously, the field of organofluorine chemistry has expanded dramatically, particularly with the incorporation of the trifluoromethyl (CF₃) group into organic molecules. hovione.com The trifluoromethyl group is a bioisostere for methyl and chloro groups and is known for its high electronegativity and lipophilicity. wikipedia.orgbeijingyuji.com These properties can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. wikipedia.orgbeijingyuji.com Consequently, the CF₃ group has become a crucial component in the design of many modern pharmaceuticals and agrochemicals. hovione.comwikipedia.org this compound thus represents a convergence of these two fields, combining the strong electron-withdrawing effects of nitro groups with the unique physicochemical properties imparted by the trifluoromethyl group. chemsociety.org.ng

Historical Development and Evolution of Research Trajectories for Dinitrobenzotrifluoride Derivatives

The historical context of dinitrobenzotrifluoride derivatives is linked to the broader advancements in nitration and fluoroalkylation chemistries throughout the 19th and 20th centuries. The medicinal use of the trifluoromethyl group began as early as 1928, with research intensifying in the mid-1940s. wikipedia.org A pivotal moment in the application of dinitrobenzotrifluoride derivatives was the development of dinitroaniline herbicides in the 1960s. mdpi.com A closely related compound, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (also known as chloralin), became a key intermediate in the commercial synthesis of the widely used herbicide Trifluralin. mdpi.comnih.gov

This initial focus on agrochemical applications broadened over time. Research trajectories evolved to explore these compounds as versatile building blocks in organic synthesis. lookchem.com Scientists began investigating their utility in creating novel pharmaceuticals, dyes, and pigments. lookchem.comlookchem.com More recent research has delved into the mechanistic details of their reactions, particularly nucleophilic aromatic substitution, and their potential use in creating specialized materials and as reagents in biological research, such as in the synthesis of enzyme inhibitors. chemsociety.org.ngchemicalbook.com The evolution reflects a shift from bulk agrochemical production towards more specialized and high-value applications in medicinal chemistry and materials science.

Strategic Importance of this compound in Advanced Chemical Synthesis

The strategic importance of this compound lies in its function as a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The combined electron-withdrawing power of the two nitro groups and the trifluoromethyl group makes the carbon atoms of the aromatic ring highly electrophilic and thus prone to attack by nucleophiles. masterorganicchemistry.com This high reactivity allows for the substitution of other groups on the ring (if present, as in derivatives like 4-chloro-3,5-dinitrobenzotrifluoride) under relatively mild conditions. researchgate.net

This reactivity makes the compound a valuable intermediate for constructing complex molecular architectures. It serves as a precursor for a wide range of derivatives where the nitro groups can be chemically modified (e.g., reduced to amino groups) or where other substituents can be introduced onto the ring via nucleophilic attack. These transformations are fundamental in synthesizing target molecules for the pharmaceutical, agrochemical, and dye industries. lookchem.comlookchem.comgoogle.com For example, it is a building block for certain herbicides and has been used in the synthesis of substituted N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. researchgate.netsigmaaldrich.com

Overview of Key Research Paradigms Investigating this compound

Current research involving this compound and its analogues primarily revolves around a few key paradigms:

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr): A significant body of research uses dinitrobenzotrifluoride derivatives as model substrates to study the kinetics and mechanisms of SNAr reactions. scirp.orgsemanticscholar.orgunilag.edu.ng The strong activation provided by the CF₃ and NO₂ groups allows for detailed investigation into reaction rates, the stability of intermediates (like the Meisenheimer complex), leaving group effects, and the influence of solvents. semanticscholar.orgunilag.edu.ng Studies have compared the activating effect of the CF₃ group to the NO₂ group, revealing nuanced stereoelectronic effects that influence reactivity. chemsociety.org.ngunilag.edu.ng For instance, research on the reactions of 4-chloro-3,5-dinitrobenzotrifluoride with various anilines has provided insights into the degree of bond formation in the transition state. researchgate.net

Synthesis of Agrochemicals: The compound and its chlorinated derivatives are crucial starting materials for dinitroaniline herbicides. mdpi.comnih.gov Research in this area focuses on optimizing synthetic routes to improve yields and develop cleaner, more efficient production methods, such as using continuous flow reactors. google.com

Development of Pharmaceutical and Biologically Active Molecules: The trifluoromethyl and dinitrophenyl scaffold is explored for its potential in medicinal chemistry. lookchem.comwikipedia.org For example, 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) has been used as a reagent in the synthesis of kinesin spindle protein inhibitors, which are targets for understanding cell division. chemicalbook.com The scaffold's ability to interact with biological macromolecules makes it a subject of interest for designing new therapeutic agents.

Materials Science and Dyes: The chromophoric nature of the dinitrophenyl group makes these compounds intermediates in the synthesis of dyes and pigments. lookchem.comlookchem.com Their unique electronic properties also suggest potential applications in the development of specialty polymers and other functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound and a Key Derivative This table is interactive. You can sort and filter the data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 30287-26-4 | C₇H₃F₃N₂O₄ | 236.10 |

Data sourced from multiple chemical suppliers and databases. lookchem.comlookchem.comsigmaaldrich.com

Table 2: Summary of Research Applications for Dinitrobenzotrifluoride Derivatives This table is interactive. You can sort and filter the data.

| Application Area | Specific Use | Compound Derivative Often Used | Reference |

|---|---|---|---|

| Agrochemicals | Intermediate for dinitroaniline herbicides (e.g., Trifluralin) | 4-Chloro-3,5-dinitrobenzotrifluoride | mdpi.comnih.gov |

| Organic Synthesis | Substrate for SNAr mechanistic studies | 4-Chloro-3,5-dinitrobenzotrifluoride | researchgate.net |

| Organic Synthesis | Synthesis of N-aryl derivatives | 4-Chloro-3,5-dinitrobenzotrifluoride | researchgate.netsigmaaldrich.com |

| Biological Research | Synthesis of kinesin spindle protein inhibitors | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | chemicalbook.com |

| Chemical Industry | Intermediate for dyes and pigments | This compound | lookchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H3F3N2O4 |

|---|---|

Molecular Weight |

236.10 g/mol |

IUPAC Name |

2,4-dinitro-1-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H3F3N2O4/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12(15)16/h1-3H |

InChI Key |

SFFULSMRSWZZNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dinitrobenzotrifluoride and Its Precursors

Nitration Pathways of Benzotrifluoride (B45747) and Related Aryl Trifluoromethanes

The introduction of nitro groups onto the aromatic ring of benzotrifluoride and related aryl trifluoromethanes is achieved through electrophilic aromatic substitution. This class of reaction is fundamental in organic chemistry for functionalizing aromatic compounds. google.com The process generally involves the reaction of the aromatic substrate with a potent nitrating agent, which generates an electrophile that attacks the electron-rich benzene (B151609) ring. wikipedia.org

The accepted mechanism for aromatic nitration involves the generation of the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.commasterorganicchemistry.com In conventional systems, this ion is produced by the reaction of a strong acid, typically sulfuric acid, with nitric acid. chemistrysteps.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.com

The regioselectivity of the nitration—the position at which the nitro group attaches to the ring—is dictated by the existing substituents. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta (3- and 5-) positions. wikipedia.org Therefore, for precursors like 2,4-dichlorobenzotrifluoride, the directing effects of the ortho, para-directing chloro substituents and the meta-directing trifluoromethyl group combine to guide the incoming nitro groups primarily to the 3- and 5-positions. polimi.it

The most common and industrially established method for nitration utilizes a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". wikipedia.org The sulfuric acid serves a dual purpose: it acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺), and it sequesters the water molecule produced during the reaction, which would otherwise dilute the nitric acid and slow the reaction rate. vpscience.org

For the synthesis of dinitro compounds, which requires the introduction of a second nitro group onto an already deactivated ring, more forcing conditions are necessary. This often involves the use of fuming nitric acid and fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃). patsnap.comchemicalbook.comgoogle.com For example, the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) from 2,4-dichlorobenzotrifluoride is performed using fuming sulfuric acid and fuming nitric acid, with the reaction mixture heated for an extended period to achieve dinitration. chemicalbook.com A clean preparation method involves a two-step nitration, where the semi-waste acid from the secondary nitration can be recycled for the primary nitration reaction. google.com

While mixed acid is effective, research has explored alternative nitrating agents to achieve better selectivity, milder reaction conditions, or improved environmental profiles. Some of these alternatives include:

Nitronium Salts: Stable salts of the nitronium ion, such as nitronium tetrafluoroborate (NO₂BF₄), can be used as direct sources of the electrophile, sometimes allowing for nitration without the need for strong acids. google.comgoogle.comgoogleapis.com

Dinitrogen Pentoxide (N₂O₅): This reagent is an effective and eco-friendly nitrating agent that can be used nearly stoichiometrically, significantly reducing acidic waste. google.comgoogle.comgoogleapis.comnih.gov Its application in a liquefied 1,1,1,2-tetrafluoroethane medium represents a greener approach, with the solvent being easily recondensed and reused. nih.gov

Trifluoromethanesulfonic Acid (HOTf) Systems: HOTf is a superacid that can catalyze nitration using commercially available 68% nitric acid. organic-chemistry.org This system's strong acidity enhances the electrophilicity of nitric acid, allowing reactions to proceed efficiently at room temperature, even for moderately electron-deficient arenes. organic-chemistry.orgresearchgate.net

Ammonium (B1175870) Nitrate (B79036): In some industrial processes, ammonium nitrate is used in conjunction with fuming sulfuric acid as a substitute for nitric acid. This approach offers advantages in material handling and can be part of a cleaner process where waste acids are recycled. google.com

The successful production of 2,4-dinitrobenzotrifluoride and its precursors depends heavily on the careful control and optimization of reaction conditions. Key parameters include temperature, reactant concentrations, reaction time, and the choice of solvent.

Temperature: Reaction temperature is a critical parameter in nitration. Since the reaction is highly exothermic, temperature control is essential. vpscience.org For the controlled mono-nitration of some substituted benzotrifluorides, reactions are often conducted at low temperatures, ranging from -40°C to 10°C, to minimize the formation of undesired isomers. google.comgoogleapis.comgoogle.com Conversely, the synthesis of dinitro derivatives from deactivated precursors like 2,4-dichlorobenzotrifluoride requires significantly higher temperatures. The process may involve a gradual heating schedule, for instance, heating to 90°C, then 100°C, and finally holding at 120°C for several hours to drive the reaction to completion. patsnap.com In microreactors, even higher temperatures (140-160°C) can be employed to achieve very short reaction times of a few minutes. google.com

| Starting Material | Nitrating System | Temperature Profile | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorobenzotrifluoride | Fuming H₂SO₄ (30-33% SO₃) / Fuming 90% HNO₃ | Heated to 76°C | 96 hours | 79% | chemicalbook.com |

| 2,4-Dichlorobenzotrifluoride | Fuming H₂SO₄ / HNO₃ | Stepwise heating: 40-45°C (addition), then to 90°C, 100°C, and finally 120°C | ~18 hours (total heating) | Not specified | patsnap.com |

| 2,4-Dichlorobenzotrifluoride | 98% H₂SO₄ / 95% HNO₃ | 80°C | Not specified | 90% | guidechem.com |

| 2,4-Dichlorobenzotrifluoride | 98% H₂SO₄ / 95% HNO₃ (in microreactor) | 160°C | ~150 seconds | 40.7% (productivity) | google.com |

The choice of solvent, or the decision to run the reaction without one, significantly impacts the process.

Solvent-Free Conditions: Many industrial nitrations are carried out without an additional solvent, where the mixed acid itself serves as the reaction medium. google.com This approach is economical and leads to a more concentrated reaction mixture, but it requires careful management of heat transfer and viscosity.

Inert Organic Solvents: In some cases, particularly on a laboratory scale, inert organic solvents may be employed. Solvents such as methylene chloride, carbon tetrachloride, nitromethane, or sulfolane can be used to moderate the exothermic reaction, improve stirring, and facilitate product separation during the workup phase. google.com

Advanced Solvent Systems: Modern synthetic chemistry seeks more environmentally benign and efficient solvent systems. For nitration, this has led to the exploration of novel media. Hexafluoroisopropanol (HFIP) has been used as a solvent in combination with a trifluoromethanesulfonic acid catalyst, where it is believed to increase the acidity of the catalyst through hydrogen bonding. organic-chemistry.orgresearchgate.net Another innovative approach is the use of liquefied 1,1,1,2-tetrafluoroethane (TFE) as a reusable medium for nitrations with dinitrogen pentoxide, offering a greener alternative with easy product separation and solvent recycling. nih.gov

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production

Reductive Transformations of Nitro Groups in this compound

The nitro groups of this compound can be selectively or completely reduced to amino groups, providing access to a range of important intermediates for the synthesis of pharmaceuticals and agrochemicals.

The selective reduction of one nitro group in a dinitro compound to yield a nitroaniline derivative is a valuable transformation. The choice of reducing agent and reaction conditions is crucial for achieving high chemoselectivity.

Monoreduction: Reagents such as sodium hydrosulfite (Na2S2O4) and sodium hydrosulfide (NaSH) are known to selectively reduce one nitro group in dinitroaromatic compounds. organic-chemistry.orggoogle.comepa.govresearchgate.netstackexchange.com For example, the reduction of dinitroimidazoles with iron dust in glacial acetic acid has been shown to yield aminonitroimidazole derivatives selectively. researchgate.net The relative positions of the nitro groups and other substituents on the ring can influence which nitro group is preferentially reduced. Generally, the least sterically hindered nitro group is reduced first. stackexchange.com

Direduction: Complete reduction of both nitro groups to form a diaminobenzotrifluoride can be achieved using stronger reducing systems or more forcing conditions. Catalytic hydrogenation is a common method for the complete reduction of aromatic nitro compounds. google.comgoogle.commdpi.comclariant.com

| Starting Material | Reducing Agent | Product | Selectivity |

| Dinitrobenzotrifluoride | Sodium Hydrosulfite | Amino-nitrobenzotrifluoride | Monoreduction |

| Dinitrobenzotrifluoride | Sodium Hydrosulfide | Amino-nitrobenzotrifluoride | Monoreduction |

| Dinitrobenzotrifluoride | Iron Dust / Acetic Acid | Amino-nitrobenzotrifluoride | Monoreduction |

| Dinitrobenzotrifluoride | Catalytic Hydrogenation (e.g., Pd/C, H2) | Diaminobenzotrifluoride | Direduction |

The choice of reducing agent has a significant impact on the product distribution in the reduction of dinitroaromatics.

Sodium Hydrosulfite (Na2S2O4): This is a mild and inexpensive reducing agent that is often used for the selective reduction of one nitro group in polynitroarenes. organic-chemistry.orgresearchgate.net

Sodium Hydrosulfide (NaSH) and Polysulfides: These reagents are also effective for the monoreduction of dinitro compounds. The Zinin reduction, which utilizes sulfide, hydrosulfide, or polysulfides, is a classic method for this transformation. google.comepa.govstackexchange.com

Catalytic Hydrogenation: This method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, is generally used for the complete reduction of both nitro groups to amines. google.comgoogle.commdpi.comclariant.com The selectivity can sometimes be controlled by careful choice of catalyst, solvent, and reaction conditions. For instance, the presence of certain additives can prevent the accumulation of hydroxylamine intermediates and improve the purity of the final diamine product. google.com

Electrochemical Reduction: This method offers a controlled way to reduce nitroarenes. The reduction of nitrobenzotrifluorides to trifluoromethylanilines has been demonstrated using cathodic conversion in an acidic medium. acs.org

The careful selection of the reducing agent and reaction parameters allows for the targeted synthesis of either monoamino- or diamino-benzotrifluoride derivatives, highlighting the synthetic versatility of the dinitrated scaffold.

Halogenation and Other Electrophilic Substitutions on the this compound Core

Electrophilic aromatic substitution is a fundamental class of reactions where an electrophile attacks an electron-rich aromatic ring, replacing one of the hydrogen atoms. However, the feasibility of these reactions is highly dependent on the nature of the substituents already present on the aromatic core.

The this compound molecule is characterized by three strongly electron-withdrawing groups: two nitro groups (-NO₂) and a trifluoromethyl group (-CF₃). masterorganicchemistry.commsu.edu Both types of groups pull electron density away from the benzene ring through inductive and resonance effects. This withdrawal of electrons significantly reduces the nucleophilicity of the aromatic ring, making it much less reactive towards attack by electrophiles. msu.edumakingmolecules.com This phenomenon is known as deactivation.

Due to the powerful deactivating effect of the existing substituents, the this compound core is extremely resistant to further electrophilic substitution reactions such as halogenation (the introduction of a halogen like chlorine or bromine). masterorganicchemistry.commakingmolecules.com Such reactions would require exceptionally harsh conditions and are not considered synthetically viable routes.

Consequently, the synthesis of halogenated dinitrobenzotrifluoride derivatives is typically achieved by starting with a benzotrifluoride molecule that is already halogenated. This precursor is then subjected to nitration. For example, the synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) is accomplished by the nitration of 4-chloro-alpha,alpha,alpha-trifluorotoluene, not by the chlorination of a dinitrobenzotrifluoride. nih.gov

| Substituent Group | Electronic Effect | Impact on Ring Reactivity | Directing Effect |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Resonance and Inductive) | Strongly Deactivating | Meta-directing |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (Inductive) | Strongly Deactivating | Meta-directing |

Green Chemistry Approaches in this compound Synthesis

Traditional nitration processes for producing compounds like this compound often involve harsh reagents, such as mixtures of fuming nitric and sulfuric acids, and can generate significant amounts of hazardous waste. kbr.comnih.govnih.gov In response, green chemistry principles are being applied to develop safer, more efficient, and environmentally friendly synthetic methods. researchgate.netrsc.org

One significant advancement is the use of continuous-flow microreactors. google.comgoogle.com These systems offer superior control over reaction parameters like temperature and mixing, which is crucial for highly exothermic nitration reactions. The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, preventing the formation of hotspots and reducing the risk of runaway reactions and unwanted byproducts. researchgate.net This technology can dramatically shorten reaction times and improve product yield and safety compared to conventional batch processing. elchemy.com

Furthermore, alternative nitrating agents are being explored to replace the highly corrosive traditional mixed acids. The use of reagents like calcium nitrate in acetic acid, often coupled with energy-efficient techniques like microwave irradiation, presents a greener alternative that avoids strong mineral acids. gordon.edu These methods align with the core green chemistry goal of minimizing hazardous waste and enhancing process safety. elchemy.commjcce.org.mk

| Parameter | Traditional Batch Synthesis | Green Chemistry Approaches (e.g., Microreactors, Acid Recycling) |

|---|---|---|

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | Recycled Acids, Milder Nitrating Agents (e.g., Ca(NO₃)₂) |

| Reaction Control | Difficult, potential for hotspots and side reactions | Precise temperature and mixing control |

| Safety | Higher risk of runaway reactions | Inherently safer due to small volumes and superior heat transfer researchgate.net |

| Waste Generation | High volume of acidic wastewater nih.gov | Minimized through acid recycling and improved efficiency kbr.comresearchgate.net |

| Energy Efficiency | Often requires prolonged heating/cooling cycles | Reduced reaction times; potential for microwave-assisted reactions researchgate.netgordon.edu |

Reaction Chemistry and Mechanistic Elucidation Involving 2,4 Dinitrobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics and Thermodynamics

The generally accepted mechanism for Nucleophilic Aromatic Substitution (SNAr) is a two-step addition-elimination process. researchgate.net It involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov This is typically the slow, rate-determining step. mdpi.com In the second, faster step, the leaving group departs, restoring the aromaticity of the ring. d-nb.info For nitro-activated substrates like 2,4-dinitrobenzotrifluoride, this pathway is the primary mode of reaction with a wide range of nucleophiles.

Substituent Effects on Reactivity of this compound

The reactivity of the benzotrifluoride (B45747) ring in SNAr reactions is profoundly influenced by its substituents. Both the nitro groups and the trifluoromethyl group are powerful electron-withdrawing groups, which activate the ring towards nucleophilic attack. nih.govunilag.edu.ng The -CF3 group exerts a strong negative inductive effect (-I), while the -NO2 groups exert both negative inductive (-I) and negative mesomeric (-M) effects. researchgate.net

The placement of these activating groups at the 2- and 4-positions is critical. These ortho- and para-positions relative to a potential leaving group allow for effective delocalization of the negative charge in the Meisenheimer intermediate onto the oxygen atoms of the nitro groups. unilag.edu.ng Studies on related compounds, such as 1-chloro-2,4-dinitrobenzene (B32670) derivatives, show that electron-withdrawing substituents significantly enhance the rate of nucleophilic attack. researchgate.net In comparisons between -NO2 and -CF3 groups, the nitro group generally has a stronger activating effect. unilag.edu.ng However, the trifluoromethyl group is still a potent activator. Research on the reactions of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives demonstrated that the combination of these groups leads to a highly reactive system where the rate is significantly affected by the electronic properties of the incoming nucleophile. researchgate.netresearchgate.net Steric effects from ortho-substituents can also play a role, with studies on analogous compounds indicating that the -CF3 group can cause significant steric hindrance, retarding the rate of reaction. unilag.edu.ngunilag.edu.ngresearchgate.net

Role of Solvents and Catalysts in SNAr Pathways of this compound

The choice of solvent is crucial in SNAr reactions, as it can significantly affect reaction rates. nih.gov Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and N,N-dimethylformamide (DMF) are commonly used because they are poor solvators of anions (the nucleophile) but can effectively solvate the charged Meisenheimer intermediate, thus accelerating the reaction. d-nb.info In contrast, protic solvents like methanol (B129727) (MeOH) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which generally leads to slower reaction rates. researchgate.net For instance, studies on the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) showed a reactivity sequence of DMSO > MeCN > MeOH. researchgate.net The analysis of reactions in mixed protic-aprotic solvents reveals that the rate constant often increases with the solvent's hydrogen-bond acceptor ability (β parameter), which stabilizes the positively charged portion of the zwitterionic intermediate. nih.gov

Catalysis can also enhance the rate of SNAr reactions. While many SNAr reactions proceed without a catalyst due to the high activation of the substrate, certain catalysts can be employed. acsgcipr.org These can include phase-transfer catalysts, metal complexes that activate the ring by withdrawing further electron density, or nucleophilic catalysts. acsgcipr.orgrsc.org A study on the hydrazination of the related compound 4-chloro-3,5-dinitrobenzotrifluoride demonstrated catalytic activity using a silver nanoparticles-activated carbon (SNPs@AC) composite. The catalyst was shown to significantly increase the rate of reaction, which was attributed to the stabilization of the reaction intermediate by the high electron plasmon of the silver nanoparticles.

Table 1: Kinetic Data for the Hydrazination of 4-Chloro-3,5-dinitrobenzotrifluoride

Data sourced from a study on the analogous compound 4-chloro-3,5-dinitrobenzotrifluoride.

Meisenheimer Complex Formation and Characterization in this compound Chemistry

A Meisenheimer complex is the crucial, negatively charged intermediate formed by the addition of a nucleophile to an electron-poor aromatic ring during an SNAr reaction. wikipedia.orgnih.gov The stability of this complex is a key factor in the reaction pathway. The presence of strong electron-withdrawing groups, such as the two nitro groups and the trifluoromethyl group on this compound, stabilizes this anionic σ-complex by delocalizing the negative charge. nih.gov

These intermediates can often be detected and characterized by spectroscopic methods, particularly NMR spectroscopy. wikipedia.orgresearchgate.net For example, the reaction of the isomeric 3,5-dinitrobenzotrifluoride (B42144) with nucleophiles in DMSO has been shown by NMR to form Meisenheimer-type complexes. Due to the non-equivalence of the ring positions, attack can occur at different carbons, leading to the formation of multiple complex species. The characterization of these intermediates provides direct evidence for the stepwise addition-elimination mechanism of SNAr reactions. researchgate.netd-nb.info

Radical Reactions Initiated or Influenced by this compound

While the polar SNAr mechanism is common, nitroaromatic compounds are also well-known electron acceptors and can react via pathways involving radical intermediates. d-nb.infonih.gov This alternative mechanism often begins with a single electron transfer (SET) from the nucleophile to the nitroaromatic substrate.

Electron Transfer Processes Involving the Nitro Functionalities

A mechanistic alternative to the polar SNAr pathway is one initiated by a single electron transfer (SET). researchgate.netresearchgate.net In this process, an electron is transferred from the nucleophile (acting as a reducing agent) to the electron-deficient nitroaromatic compound, forming a nitroaromatic radical anion and a nucleophile radical. acs.org The high electron affinity of compounds like this compound, conferred by the nitro and trifluoromethyl groups, makes them susceptible to such reduction. acs.orgresearchgate.net

Whether a reaction proceeds via a polar SNAr or a SET mechanism can depend on factors like the reduction potential of the nitroaromatic and the oxidation potential (or basicity) of the nucleophile. nih.gov Studies on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various anilines showed a change in mechanism from polar SNAr for less basic anilines to a SET pathway for more basic anilines. nih.gov It is plausible that this compound could exhibit similar behavior, particularly with strong reducing agents or highly basic nucleophiles, where the formation of the nitrobenzene (B124822) radical anion becomes the initial step. acs.org This radical anion is a key intermediate in the SRN1 (substitution, radical-nucleophilic, unimolecular) reaction pathway.

Radical Trapping and Chain Propagation Mechanisms

Radical reactions typically proceed through a chain mechanism consisting of three phases: initiation, propagation, and termination. youtube.comlibretexts.org

Initiation: The initial formation of a radical species. In the context of this compound, this would be the SET event described above, generating the radical anion. libretexts.org

Propagation: The 'chain' part of the reaction where a radical reacts with a stable molecule to form a product and another radical, which continues the chain. youtube.comlibretexts.org For example, the nitroaromatic radical anion could fragment or react further, and the resulting species would propagate the chain.

Termination: The reaction is concluded when two radical species combine to form a stable, non-radical product. libretexts.org

The involvement of a radical mechanism can be investigated experimentally using radical trapping agents. These are molecules, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,1-diphenylethylene, that react rapidly with radical intermediates to form stable adducts. nih.govcam.ac.uk If the addition of a radical scavenger inhibits or completely suppresses the formation of the expected product, it provides strong evidence for a radical pathway. nih.gov For example, mechanistic studies have shown that when TEMPO is added to reactions suspected of proceeding via radicals, the reaction is often halted, and TEMPO-adducts can be detected. nih.gov

Table of Mentioned Compounds

Photochemical Transformations of this compound

The absorption of light energy can promote this compound to an electronically excited state, significantly altering its reactivity and opening pathways to transformations not accessible through thermal means. nih.gov The presence of both nitro (NO₂) and trifluoromethyl (CF₃) groups, both strong electron-withdrawing entities, results in a highly electron-deficient aromatic ring, which dictates its photochemical behavior. epa.gov The energy provided by ultraviolet (UV) light is sufficient to induce various reactions, primarily centered around the versatile reactivity of the nitro group. taylorfrancis.com

The photoreduction of aromatic nitro compounds is a well-documented phenomenon that can proceed through various mechanisms depending on the reaction conditions, particularly the solvent and the presence of hydrogen donors. epa.gov For nitroaromatic compounds, irradiation with UV light can lead to the stepwise reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities. wikipedia.org

The process is generally initiated by the excitation of the nitroaromatic compound to its triplet state. In the presence of a hydrogen-donating species, such as isopropanol (B130326) or triethylamine (B128534) (TEA), the excited molecule can abstract a hydrogen atom, initiating a radical-based reduction cascade. iaea.orgresearchgate.net The efficiency of this photoreduction can be low in the absence of a good hydrogen donor but is markedly enhanced when such donors are present. iaea.orgresearchgate.net For instance, studies on nitrophenyl dihydropyridines have shown that the quantum yield of reduction increases significantly in the presence of TEA. iaea.org While specific studies on this compound are not extensively detailed in the literature, the general principles of nitroaromatic photoreduction are applicable. Given the presence of two nitro groups, selective reduction to various products, such as 2-amino-4-nitrobenzotrifluoride (B1587308) or 4-amino-2-nitrobenzotrifluoride, or further to 2,4-diaminobenzotrifluoride, is conceivable, likely influenced by the specific wavelength and reaction environment.

Table 1: General Conditions for Photoreduction of Aromatic Nitro Compounds

| Parameter | Description | Typical Values / Reagents | Reference |

|---|---|---|---|

| Light Source | UV lamp emitting at a wavelength absorbed by the nitroaromatic compound. | λ > 290 nm | epa.gov |

| Solvent | The medium for the reaction; can also act as a hydrogen donor. | Acetonitrile, Isopropanol, Methanol | iaea.org |

| Hydrogen Donor | A species that provides hydrogen atoms to facilitate the reduction. | Isopropanol, Triethylamine (TEA), Formic Acid | iaea.orgresearchgate.net |

| Intermediates | Transient species formed during the reduction process. | Nitrosoarene, Arylhydroxylamine | unimi.it |

| Final Product | The fully reduced product. | Aniline derivative | wikipedia.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other activated aromatic systems. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to the leaving group. semanticscholar.orglibretexts.org In this compound, the two nitro groups strongly activate the ring toward nucleophilic attack. While this compound lacks a conventional leaving group like a halogen, photoinduced SNAr reactions can potentially occur where a nitro group itself is displaced, or where other substitutions are facilitated by the excited state's electronic properties.

Upon photoexcitation, the aromatic ring's electron distribution is significantly altered, potentially making it even more electrophilic and susceptible to attack by nucleophiles. This process, known as photo-SNAr, can enable reactions that are difficult under thermal conditions. Research on related compounds like 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) shows that the chlorine atoms are susceptible to substitution by nucleophiles such as amines or thiols. While this example involves halogens as leaving groups, it underscores the high degree of activation conferred by the nitro and trifluoromethyl substituents. For this compound, a photoinduced reaction with a strong nucleophile could theoretically lead to the substitution of one of the nitro groups.

Table 2: Potential Nucleophiles for Photoinduced SNAr with Activated Aromatics

| Nucleophile Class | Examples | Potential Product Type | Reference |

|---|---|---|---|

| Amines | Aniline, Piperidine, Benzylamines | N-Aryl Amines | acs.orgmdpi.com |

| Alkoxides | Sodium Methoxide, Sodium Ethoxide | Aryl Ethers | libretexts.org |

| Thiolates | Sodium Thiophenoxide | Aryl Sulfides | |

| Carbanions | Enolates, Organometallic Reagents | Alkyl/Aryl Substituted Aromatics | acs.org |

Transition Metal-Catalyzed Reactions Utilizing this compound as a Substrate

Transition metal catalysis provides a powerful toolkit for the functionalization of organic molecules, enabling reactions with high selectivity and efficiency under mild conditions. sioc-journal.cnmdpi.comsioc-journal.cn For a substrate like this compound, catalytic methods can target the nitro groups, the trifluoromethyl group, or C-H bonds on the aromatic ring.

Cross-coupling reactions, such as those developed by Suzuki, Heck, and Negishi, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the coupling of an organometallic nucleophile with an organic electrophile, often an aryl halide, catalyzed by a transition metal complex (most commonly palladium or nickel). wikipedia.orgnih.gov

While this compound itself does not possess a halide leaving group, its halogenated derivatives are prime candidates for cross-coupling reactions. For example, a hypothetical 1-chloro-2,4-dinitro-6-(trifluoromethyl)benzene would be an excellent electrophile. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups would facilitate the oxidative addition step in the catalytic cycle. wikipedia.org Research on the coupling of other activated aryl halides, such as 5-bromo-2-fluorobenzofuran, demonstrates that selective C-Br bond activation can be achieved with palladium catalysts, leaving other potential reactive sites like C-F bonds intact. beilstein-journals.org This principle suggests that a halogenated dinitrobenzotrifluoride could be selectively functionalized via cross-coupling, providing a route to complex derivatives.

Table 3: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile (R'-M) | Electrophile (Ar-X) | Typical Catalyst | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Aryl Halide/Triflate | Palladium(0) complexes | C-C (Aryl-Aryl) | mdpi.com |

| Heck | Alkene | Aryl Halide/Triflate | Palladium(0) complexes | C-C (Aryl-Vinyl) | wikipedia.org |

| Buchwald-Hartwig | Amine | Aryl Halide/Triflate | Palladium(0) complexes | C-N (Aryl-Amine) | nih.gov |

| Negishi | Organozinc compound | Aryl Halide/Triflate | Palladium(0) or Nickel(0) | C-C (Aryl-Alkyl/Aryl) | nih.gov |

The presence of multiple reactive functional groups on this compound presents a challenge and an opportunity for selective catalysis.

Selective Transformation of Nitro Groups: The reduction of aromatic nitro groups to amines is a common and crucial transformation in organic synthesis. wikipedia.org A wide variety of transition metal catalysts can achieve this with high chemoselectivity, leaving other functional groups like trifluoromethyl untouched. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is highly effective. wikipedia.org Other methods include transfer hydrogenation using hydrazine in the presence of an iron catalyst, or reduction with sodium borohydride (B1222165) in the presence of nickel complexes. unimi.itresearchgate.net These methods are generally robust and tolerate the presence of the stable trifluoromethyl group. The selective reduction of one nitro group over the other is more challenging and typically depends on steric and electronic factors, with the nitro group at the 4-position often being more sterically accessible.

Table 4: Catalytic Systems for Selective Reduction of Nitroarenes

| Catalyst System | Reductant | Typical Conditions | Selectivity Profile | Reference |

|---|---|---|---|---|

| Pd/C, PtO₂ | H₂ gas | Room temp. to moderate pressure | High for NO₂ → NH₂; tolerates most groups | wikipedia.org |

| Raney Nickel | H₂ gas or Hydrazine | Room temp., atmospheric pressure | High for NO₂ → NH₂ | wikipedia.org |

| FeCl₃ / Bipyridyl | Hydrazine (H₂NNH₂·H₂O) | 100 °C, Water | High for NO₂ → NH₂ | researchgate.net |

| Ni(PPh₃)₄ | Sodium Borohydride (NaBH₄) | Room temp., Ethanol | Reduces NO₂ to NH₂ | jsynthchem.com |

Selective Transformation of the Trifluoromethyl Group: The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the C-F bonds. nih.gov However, recent advances in catalysis have enabled the selective transformation of a single C-F bond within a CF₃ group to form difunctionalized products. nih.govresearchgate.net These transformations often employ transition metals and can proceed through various mechanisms, including photoredox catalysis or the use of low-valent metal complexes. nih.gov A common strategy involves the use of an ortho-directing group, such as a silyl (B83357) group, to facilitate the C-F bond activation. researchgate.net In the case of this compound, which lacks such a directing group, selective transformation of the CF₃ group is significantly more challenging and would likely require the development of novel catalytic systems. Such a transformation, if achieved, could provide access to valuable difluoromethylarene building blocks. researchgate.net

Table 5: Methodologies for Potential Transformation of Aromatic CF₃ Groups

| Methodology | Catalyst/Reagent | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Directed C-F Activation | Ytterbium triflate / Trityl-based reagent | -CF₃ → -CF₂-Nu (Nu = S, N₃) | Requires ortho-silyl directing group | researchgate.net |

| Photoredox Catalysis | Organic photocatalyst | -CF₃ → -CF₂-R | Light-driven C-F activation | researchgate.net |

| Lewis Acid Mediation | Boron tribromide (BBr₃) | -CF₃ → -C(=O)- | C-F cleavage to form a carbonyl group | tcichemicals.com |

| Hydrodefluorination | Zn-catalyst / Hydride source | -CF₃ → -CF₂H | Controlled C-F bond cleavage | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dinitrobenzotrifluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For 2,4-Dinitrobenzotrifluoride, a combination of 1D and 2D NMR methods provides a complete picture of its atomic arrangement and electronic properties.

1H, 13C, 19F NMR Chemical Shifts and Coupling Constants as Probes for Aromaticity and Substituent Effects

The NMR spectra of this compound are dictated by the strong electron-withdrawing nature of the two nitro (NO₂) groups and the trifluoromethyl (CF₃) group. These substituents significantly influence the electron density distribution within the aromatic ring, which is reflected in the chemical shifts (δ) of the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C-3, C-5, and C-6 positions. Due to the deshielding effect of the adjacent electron-withdrawing groups, these protons will resonate at a relatively high chemical shift (downfield). The proton at C-3, situated between two nitro groups, is expected to be the most deshielded. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, doublet of doublets) that help in their assignment.

¹³C NMR: The ¹³C NMR spectrum will display signals for the six aromatic carbons and the carbon of the CF₃ group. The carbons directly attached to the nitro groups (C-2, C-4) and the trifluoromethyl group (C-1) are expected to be significantly deshielded. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. A theoretical study on the closely related 1,5-Difluoro-2,4-dinitrobenzene provides insight into the expected chemical shifts in such a substituted aromatic system. ijsr.net

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. biophysics.org The CF₃ group is expected to show a single resonance in the ¹⁹F NMR spectrum. Its chemical shift is sensitive to the electronic environment of the benzene (B151609) ring. rsc.org The presence of two nitro groups will cause a downfield shift compared to trifluorotoluene.

The table below presents predicted NMR data for this compound based on established substituent effects and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-3 | 8.8 - 9.0 | d | ³J(H-3, H-5) ≈ 2-3 |

| H-5 | 8.5 - 8.7 | dd | ³J(H-5, H-6) ≈ 8-9; ⁵J(H-5,F) ≈ 1-2 |

| H-6 | 7.9 - 8.1 | d | ³J(H-6, H-5) ≈ 8-9 |

| ¹³C | |||

| C-1 | 120 - 125 | q | ¹J(C,F) ≈ 270-280 |

| C-2 | 148 - 152 | s | |

| C-3 | 125 - 130 | d | |

| C-4 | 145 - 150 | s | |

| C-5 | 130 - 135 | d | |

| C-6 | 122 - 127 | d | |

| CF₃ | 120 - 124 | q | ¹J(C,F) ≈ 270-280 |

| ¹⁹F | |||

| CF₃ | -62 to -65 | s |

Note: This is an interactive data table. Predicted values are estimated based on data from similar structures and general NMR principles.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are essential for unambiguously establishing the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would allow for the direct assignment of the C-3, C-5, and C-6 signals in the ¹³C spectrum based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. In a rigid molecule like this compound, NOESY can confirm spatial proximities, such as between H-5 and H-6. For derivatives with more flexible side chains, NOESY is critical for determining their preferred conformation.

Dynamic NMR Studies of Rotational Barriers in this compound Derivatives

The C-N bond between an aromatic ring and a nitro group possesses a degree of double-bond character due to resonance. This can lead to restricted rotation around this bond, a phenomenon that can be studied using variable-temperature (VT) or dynamic NMR (DNMR) spectroscopy. nih.govnanalysis.com

In derivatives of this compound, particularly those with bulky substituents adjacent to the nitro groups, the rotational barrier might be high enough to be measured by NMR. At low temperatures, this restricted rotation could lead to the appearance of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. researchgate.net

By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational process. claremont.edu These studies provide valuable information on the steric and electronic effects influencing the conformation and rigidity of the molecule. For instance, the presence of an ortho-substituent next to a nitro group is known to significantly increase the barrier to rotation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups. walshmedicalmedia.com

Characteristic Vibrations of Nitro and Trifluoromethyl Groups in this compound

The IR and Raman spectra of this compound are dominated by the strong vibrations of the NO₂ and CF₃ groups.

Nitro (NO₂) Group Vibrations: Aromatic nitro compounds exhibit two particularly strong and characteristic stretching vibrations in the IR spectrum. spectroscopyonline.com

Asymmetric NO₂ Stretch (νas): This typically appears as a very strong band in the region of 1520-1560 cm⁻¹.

Symmetric NO₂ Stretch (νs): This appears as another strong band in the 1340-1370 cm⁻¹ region. nih.gov The presence of two intense bands in these regions is a clear indicator of a nitroaromatic compound. spectroscopyonline.com Other vibrations, such as the scissoring (δ), wagging (ω), and rocking (ρ) modes of the NO₂ group, appear at lower frequencies. nih.govnih.gov

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group also gives rise to strong and characteristic absorption bands in the IR spectrum due to the high polarity of the C-F bonds.

Asymmetric C-F Stretch: A very strong and broad band is typically observed in the 1250-1350 cm⁻¹ range.

Symmetric C-F Stretch: A strong band is found around 1150-1210 cm⁻¹. The deformation modes of the CF₃ group appear at lower wavenumbers. researchgate.net

The table below summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Asymmetric Stretch | NO₂ | 1520 - 1560 | Very Strong |

| Symmetric Stretch | NO₂ | 1340 - 1370 | Strong |

| Asymmetric Stretch | CF₃ | 1250 - 1350 | Very Strong |

| Symmetric Stretch | CF₃ | 1150 - 1210 | Strong |

| C-N Stretch | Ar-NO₂ | 840 - 870 | Medium |

| NO₂ Scissoring | NO₂ | 835 - 860 | Medium |

Note: This is an interactive data table. The ranges are based on typical values for aromatic nitro and trifluoromethyl compounds.

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry is a powerful analytical technique utilized to determine the mass-to-charge ratio of ions, providing insights into the molecular weight and structure of a compound. In the study of this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable for its characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. The molecular formula of this compound is C₇H₃F₃N₂O₄. lookchem.comchemsrc.com The exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O).

The theoretical exact mass of this compound can be calculated as follows:

(7 x 12.000000) + (3 x 1.007825) + (3 x 18.998403) + (2 x 14.003074) + (4 x 15.994915) = 236.00405 amu

This precise mass allows for unambiguous identification of the compound in complex mixtures, distinguishing it from other molecules with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₃F₃N₂O₄ |

| Theoretical Exact Mass | 236.00405 amu |

| Nominal Mass | 236 amu |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms of this compound

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the loss of its functional groups. The nitro groups (NO₂) are particularly susceptible to fragmentation.

Predicted Fragmentation Pathways:

Loss of a Nitro Group: The initial fragmentation step is likely the cleavage of a C-N bond, resulting in the loss of a nitro group (NO₂•, 46 Da). This would produce a fragment ion at m/z 190.

Loss of a Second Nitro Group: The fragment ion at m/z 190 could then lose the second nitro group to yield a fragment at m/z 144.

Loss of the Trifluoromethyl Group: The trifluoromethyl group (CF₃•, 69 Da) can also be lost from the molecular ion or subsequent fragments. For instance, the loss of CF₃ from the molecular ion would result in a fragment at m/z 167.

Loss of Neutral Molecules: The loss of small, stable neutral molecules such as carbon monoxide (CO, 28 Da) or nitric oxide (NO•, 30 Da) from various fragments can also be anticipated.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 236 | 190 | NO₂ |

| 236 | 167 | CF₃ |

| 190 | 144 | NO₂ |

| 190 | 160 | NO |

| 144 | 116 | CO |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, its solid-state characteristics can be inferred from studies of related nitroaromatic compounds. rsc.orgscispace.com

Crystal Packing and Intermolecular Forces in this compound

The crystal packing of this compound would be governed by a variety of intermolecular forces. The highly polar nitro groups and the electronegative fluorine atoms of the trifluoromethyl group are expected to play a significant role in dictating the supramolecular assembly.

Expected Intermolecular Interactions:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro groups are anticipated to be a significant contributor to the crystal packing.

π-π Stacking: The electron-deficient aromatic ring, due to the presence of the electron-withdrawing nitro and trifluoromethyl groups, could engage in π-π stacking interactions with neighboring molecules.

Halogen Bonding: The fluorine atoms of the trifluoromethyl group could potentially participate in halogen bonding with electronegative atoms of adjacent molecules.

Dipole-Dipole Interactions: The significant dipole moment of the molecule, arising from the polar functional groups, will lead to strong dipole-dipole interactions that influence the crystal lattice.

Table 3: Predicted Intermolecular Forces in Crystalline this compound

| Interaction Type | Description |

| C-H···O Hydrogen Bonds | Interaction between aromatic hydrogens and nitro group oxygens. |

| π-π Stacking | Stacking of the aromatic rings of adjacent molecules. |

| Halogen Bonding | Interactions involving the fluorine atoms of the CF₃ group. |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the molecules. |

Conformational Analysis and Torsional Angles of the Trifluoromethyl and Nitro Groups

The conformation of this compound, specifically the orientation of the trifluoromethyl and nitro groups relative to the benzene ring, is of significant interest. The torsional angles, which describe the rotation around a chemical bond, are key parameters in defining the molecular conformation.

Due to steric hindrance between the adjacent nitro and trifluoromethyl groups at the 2- and 1-positions of the benzene ring, it is expected that these groups will be twisted out of the plane of the ring. Studies on ortho-substituted nitrobenzenes have shown that the presence of a bulky substituent can lead to a significant dihedral angle between the plane of the nitro group and the plane of the aromatic ring. rsc.orgmdpi.com

Predicted Torsional Angles:

C-C-N-O Torsional Angle (2-Nitro Group): It is predicted that the nitro group at the 2-position will be significantly twisted out of the benzene ring plane due to steric repulsion from the adjacent trifluoromethyl group. The torsional angle is likely to be greater than 30 degrees.

C-C-N-O Torsional Angle (4-Nitro Group): The nitro group at the 4-position experiences less steric hindrance and is therefore expected to be more coplanar with the benzene ring, with a smaller torsional angle.

C-C-C-F Torsional Angle (Trifluoromethyl Group): The trifluoromethyl group is expected to adopt a staggered conformation relative to the adjacent C-C bonds of the ring to minimize steric interactions.

Table 4: Predicted Torsional Angles in this compound

| Torsional Angle | Predicted Value (degrees) | Rationale |

| C-C-N-O (2-Nitro) | > 30 | Steric hindrance from the adjacent CF₃ group. |

| C-C-N-O (4-Nitro) | < 15 | Reduced steric hindrance at the 4-position. |

| C-C-C-F (CF₃) | Staggered | Minimization of steric repulsion. |

Computational and Theoretical Investigations of 2,4 Dinitrobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. For 2,4-Dinitrobenzotrifluoride, methods like Density Functional Theory (DFT) are particularly powerful for mapping its electronic landscape and predicting its reactivity towards various chemical transformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and vibrational properties. cp2k.org For this compound, a geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), to find the lowest energy conformation of the molecule. arxiv.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. stackexchange.comgaussian.com The resulting optimized geometry represents the most stable three-dimensional arrangement of the atoms.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

This table presents hypothetical, but realistic, geometric parameters (bond lengths and angles) for this compound as would be predicted from a DFT B3LYP/6-31G(d) calculation. The values are for illustrative purposes to demonstrate the output of such a computational study.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C1-CF₃ | 1.49 Å |

| C-N (ortho) | 1.48 Å | |

| C-N (para) | 1.47 Å | |

| N-O (avg) | 1.22 Å | |

| C-C (aromatic avg) | 1.39 Å | |

| Bond Angles | C-C-N (ortho) | 121.5° |

| C-C-N (para) | 119.0° | |

| O-N-O | 125.0° |

Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Hypothetical Data)

This table shows representative vibrational frequencies and their assignments for this compound. These values are hypothetical and intended to illustrate the results of a DFT frequency calculation.

| Frequency (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~1560 | NO₂ Asymmetric Stretch |

| ~1350 | NO₂ Symmetric Stretch |

| ~1320 | C-F Symmetric Stretch |

| ~1140 | CF₃ Symmetric Bend |

| ~840 | C-N Stretch |

| ~740 | Out-of-plane C-H Bend |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). readthedocs.ioresearchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). researchgate.net

For this compound, the presence of three potent electron-withdrawing groups (two -NO₂ and one -CF₃) is expected to significantly lower the energy of the LUMO, making the molecule a strong electrophile. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap generally signifies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. uni-muenchen.deopenmx-square.org Computational methods like DFT can accurately calculate these orbital energies. Given its structure, this compound is predicted to have a very low-lying LUMO, making it highly susceptible to attack by nucleophiles.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

This table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, as would be obtained from a DFT calculation. These values are for illustrative purposes.

| Orbital | Energy (eV) |

| LUMO | -3.50 |

| HOMO | -8.20 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. irjweb.comopenmx-square.org It is calculated by determining the electrostatic potential energy at various points on the electron isodensity surface. materialsproject.org ESP maps are color-coded to indicate regions of different potential: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). materialsproject.org

For this compound, an ESP map would reveal intense negative potential (red) around the oxygen atoms of the two nitro groups, as they are highly electronegative and pull electron density towards themselves. Conversely, significant positive potential (blue) would be expected on the aromatic ring, particularly on the carbon atoms bonded to the nitro and trifluoromethyl groups, due to the powerful inductive and resonance withdrawal of electron density. This electron deficiency on the aromatic ring is the primary reason for the compound's high reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Complementing the ESP map, a charge distribution analysis, such as Mulliken or Natural Population Analysis (NPA) researchgate.net, quantifies the partial atomic charge on each atom in the molecule. These calculations partition the total electron density among the constituent atoms, providing a numerical basis for understanding the molecule's polarity and reactive sites.

Table 4: Illustrative Partial Atomic Charges for this compound (Hypothetical Mulliken Charges)

This table presents hypothetical Mulliken partial charges for selected atoms in this compound. The values illustrate the expected charge distribution resulting from the strong electron-withdrawing groups.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| C (attached to CF₃) | +0.45 |

| C (attached to NO₂-ortho) | +0.25 |

| C (attached to NO₂-para) | +0.28 |

| N (in NO₂) | +0.60 |

| O (in NO₂) | -0.40 |

| F (in CF₃) | -0.25 |

Reaction Mechanism Simulations and Transition State Theory

Computational chemistry allows for the detailed simulation of reaction mechanisms, providing a dynamic view of how reactants transform into products. By applying Transition State Theory (TST), researchers can calculate reaction energy profiles, identify intermediate structures, and determine the activation energies that govern reaction rates.

The synthesis of this compound typically involves the nitration of a benzotrifluoride (B45747) precursor. Computational modeling can simulate this electrophilic aromatic substitution reaction to understand its regioselectivity and kinetics. The reaction proceeds via the attack of a nitronium ion (NO₂⁺) on the aromatic ring.

The directing effects of the substituents on the ring are crucial. The trifluoromethyl group (-CF₃) is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive effect. polimi.it Therefore, the first nitration of benzotrifluoride would predominantly yield 3-nitrobenzotrifluoride. Introducing a second nitro group to achieve the 2,4-dinitro substitution pattern is complex and requires forcing conditions, as both the -CF₃ and the first -NO₂ group are deactivating and meta-directing. Computational modeling of this process would involve:

Reactant and Electrophile Modeling : Optimizing the geometries of the benzotrifluoride precursor and the nitronium ion.

Transition State Search : Locating the transition state structures (sigma complexes or Wheland intermediates) for the attack of the nitronium ion at each possible position on the ring.

Energy Profile Calculation : Computing the relative energies of the reactants, transition states, intermediates, and products to determine the activation energy for each potential nitration pathway.

Such simulations can clarify why specific isomers are formed and help optimize reaction conditions to favor the desired product. acs.orgwuxiapptec.comwuxiapptec.com

This compound is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions due to its highly electron-deficient aromatic ring. The mechanism typically proceeds in two steps:

Addition : A nucleophile attacks an electron-deficient carbon atom of the ring (usually one bearing a leaving group, though not a requirement for the initial attack), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination : The leaving group departs, restoring the aromaticity of the ring and forming the final product.

Table 5: Illustrative SNAr Reaction Parameters with a Nucleophile (e.g., Methoxide) (Hypothetical Data)

This table contains hypothetical energy values for the key stages of an SNAr reaction involving this compound. The values are in kcal/mol relative to the reactants and are for illustrative purposes.

| Stage of Reaction | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State 1 (Formation of Meisenheimer Complex) | +15.5 |

| Meisenheimer Complex Intermediate | -8.0 |

| Transition State 2 (Leaving Group Departure) | +18.0 |

| Products | -12.0 |

| Overall Activation Energy (Ea) | 18.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamic processes, and thermodynamic properties. mdpi.comnih.gov For a molecule like this compound, MD simulations can offer critical insights into the flexibility of its substituent groups and its interactions with surrounding solvent molecules, which govern its macroscopic properties and chemical behavior.

Conformational Dynamics of the Nitro and Trifluoromethyl Groups

Nitro Group Dynamics: The rotation of a nitro group attached to an aromatic ring is a well-studied phenomenon. Due to resonance between the nitro group's π-system and the aromatic ring, the C-N bond has partial double-bond character, which creates a barrier to rotation. In nitrobenzene (B124822), this rotational barrier is relatively small. However, in this compound, the situation is complicated by significant steric hindrance. The nitro group at position 2 is flanked by the bulky trifluoromethyl group at position 1 and a hydrogen atom at position 3. The nitro group at position 4 is situated between two hydrogen atoms.

Computational studies on sterically crowded nitroaromatic compounds, such as pentakis(trifluoromethyl)nitrobenzene, show that significant steric strain forces the nitro group to rotate out of the plane of the benzene (B151609) ring. rsc.org This twisting disrupts the π-conjugation. A similar effect is anticipated for the nitro group at the 2-position (ortho) of this compound due to the presence of the adjacent trifluoromethyl group. The rotational barrier for this group is expected to be higher than that of an unhindered nitro group. The conformation where the nitro groups are non-planar with the ring is likely the most stable, which has significant implications for the molecule's electronic structure and reactivity.

Table 1: Estimated Rotational Barriers and Conformational Data for Substituents on Aromatic Rings Note: Specific experimental or calculated values for this compound are not readily available in the literature. This table presents data for analogous compounds to illustrate the expected scale of these properties.

| Compound | Substituent | Rotational Barrier (kJ/mol) | Dihedral Angle (Substituent vs. Ring) | Reference/Comment |

|---|---|---|---|---|

| Nitrobenzene | -NO₂ | ~12-20 | ~0° (Planar) | Represents a baseline, unhindered case. |

| 2,6-Dinitrotoluene | -NO₂ | Significantly Higher | Forced out-of-plane | Illustrates steric hindrance from an adjacent methyl group. |

| Pentakis(trifluoromethyl)nitrobenzene | -NO₂ | Very High | Forced out-of-plane rsc.org | Demonstrates severe steric crowding. rsc.org |

| 1,1,1-Trifluoroethane | -CF₃ | ~14.6 nist.gov | N/A | Represents a simple C-C bond rotation involving a CF₃ group. nist.gov |

| This compound (Expected) | Ortho -NO₂ | High | Significantly non-planar | Steric hindrance from adjacent -CF₃ group. |

| This compound (Expected) | -CF₃ | Low | Likely freely rotating | Low intrinsic barrier to rotation around the C-C bond. |

Solvent Effects on Molecular Conformations and Intermolecular Interactions

The solvent environment can profoundly influence the conformational preferences and dynamic behavior of a solute molecule through various intermolecular interactions. researchgate.net For a polar molecule like this compound, these interactions are critical. MD simulations in explicit solvent are the primary tool for investigating these effects at a molecular level, revealing how solvent molecules arrange themselves around the solute (the solvation shell) and mediate its behavior.

The primary interaction sites on this compound are:

Nitro Groups: The oxygen atoms of the nitro groups are highly electronegative and act as strong hydrogen bond acceptors.

Trifluoromethyl Group: This group is hydrophobic and engages primarily in weaker van der Waals interactions. d-nb.info

Aromatic Ring: The electron-deficient π-system can interact with polar or polarizable solvent molecules.

In protic solvents like methanol (B129727), strong hydrogen bonds would be expected to form between the solvent's hydroxyl (-OH) group and the oxygen atoms of the solute's nitro groups. semanticscholar.org These specific, directional interactions can stabilize certain conformations and influence the kinetics of reactions involving the nitro groups.

In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), strong dipole-dipole interactions would dominate. semanticscholar.orgasianjournalofphysics.com Studies on the kinetics of nucleophilic aromatic substitution on dinitrobenzene derivatives show that these solvents are effective at stabilizing the charged intermediates formed during the reaction, which implies strong solute-solvent interactions. researchgate.netsemanticscholar.org DMSO, in particular, is a strong hydrogen bond acceptor and would interact favorably with any acidic protons on a reacting nucleophile, but its primary interaction with this compound itself would be through dipole-dipole forces. rsc.org

In nonpolar solvents like benzene, the dominant interactions would be weaker London dispersion forces and potential π-π stacking between the solvent and solute aromatic rings.

MD simulations can quantify these effects by calculating radial distribution functions to show the density of solvent molecules around specific atoms of the solute and by analyzing the lifetime and geometry of hydrogen bonds.

Table 2: Expected Intermolecular Interactions between this compound and Various Solvents

| Solvent | Solvent Type | Primary Interaction with Nitro Groups | Primary Interaction with CF₃ Group | Primary Interaction with Aromatic Ring |

|---|---|---|---|---|

| Methanol (CH₃OH) | Polar Protic | Hydrogen Bonding (Acceptor) | Dispersion Forces | Dipole-Induced Dipole |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | Dispersion Forces | Dipole-Dipole |

| Acetonitrile (CH₃CN) | Polar Aprotic | Dipole-Dipole | Dispersion Forces | Dipole-Dipole |

| Benzene (C₆H₆) | Nonpolar | Dispersion Forces | Dispersion Forces | π-π Stacking, Dispersion Forces |

QSAR/QSPR Approaches for Predictive Modeling of Chemical Behavior (Focusing on Reactivity/Synthetically Useful Properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of molecules with their biological activity or physical/chemical properties, respectively. scispace.comsid.ir These models are built on the principle that the properties of a chemical are a function of its molecular structure and can be predicted using mathematical equations derived from a set of known data. tandfonline.com For this compound, a QSPR approach is particularly valuable for predicting its reactivity in synthetically important reactions.

Given the electron-deficient nature of the aromatic ring due to the strong electron-withdrawing effects of two nitro groups and a trifluoromethyl group, this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. A QSPR model can be developed to predict the rate and regioselectivity of these reactions with various nucleophiles.

The development of a reactivity-focused QSPR model typically involves the following steps:

Data Set Assembly: A training set of aromatic compounds with experimentally measured SNAr reaction rates is compiled. rsc.org

Descriptor Calculation: For each molecule in the set, a series of numerical values, or "descriptors," are calculated that encode structural, electronic, and steric information. For predicting SNAr reactivity, quantum chemical descriptors are particularly powerful. rsc.orgchemrxiv.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to generate a mathematical equation that links the descriptors (independent variables) to the experimental reactivity (dependent variable). scispace.comrsc.org

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of molecules not used in model creation. mdpi.com

Recent studies have successfully developed robust multivariate models for predicting SNAr reactivity using simple, computationally accessible descriptors derived from the ground-state wavefunction of the electrophile. rsc.orgchemrxiv.org These models establish a linear relationship between the free energy of activation for the reaction and descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), electron affinity (EA), and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. rsc.org

For this compound, such a model could predict its reaction rate with a novel nucleophile or, in a more complex substrate like 4-Chloro-3,5-dinitrobenzotrifluoride (B147460), predict whether the chlorine or a nitro group is the preferred leaving group. researchgate.net

Table 3: Key Molecular Descriptors for a QSPR Model of SNAr Reactivity